molecular formula C17H16N2O3S B2379929 N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2380183-28-6

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No. B2379929
CAS RN: 2380183-28-6
M. Wt: 328.39
InChI Key: MMXCZJMYRKMERU-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide, also known as TH-302, is a novel hypoxia-activated prodrug that has shown promising results in preclinical and clinical studies. This compound is designed to selectively target hypoxic tumor cells, which are known to be resistant to conventional cancer therapies.

Mechanism of Action

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. The prodrug is metabolized by hypoxia-inducible factor 1-alpha (HIF-1α) to release the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA alkylating agent that induces DNA cross-linking and ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has been shown to induce cell death in hypoxic tumor cells through a variety of mechanisms, including DNA damage, apoptosis, and autophagy. In addition, N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has been shown to inhibit angiogenesis and metastasis, which are critical processes in cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is its ability to selectively target hypoxic tumor cells, which are known to be resistant to conventional cancer therapies. This makes N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide a potentially valuable addition to current cancer treatment regimens. However, N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has some limitations in lab experiments, including its sensitivity to oxygen and its potential toxicity to normal tissues.

Future Directions

There are several future directions for research on N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide. One potential direction is the development of new hypoxia-activated prodrugs that are more effective and less toxic than N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide. Another direction is the exploration of combination therapies that incorporate N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide with other cancer treatments, such as immunotherapy. Finally, there is a need for further clinical trials to determine the safety and efficacy of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide in various types of cancer.

Synthesis Methods

The synthesis of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide involves the reaction of 4-bromo-2-(4-thiophen-2-ylphenyl)ethanol with 5-methyl-1,2-oxazole-3-carboxylic acid to form the corresponding ester. This ester is then converted to the amide using standard coupling reagents. The final product is obtained by deprotection of the hydroxyl group with acid.

Scientific Research Applications

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, pancreatic, and prostate cancer. In these studies, N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has been shown to selectively target hypoxic tumor cells and induce cell death via a variety of mechanisms. In addition, N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has been shown to enhance the efficacy of conventional chemotherapy and radiation therapy.

properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-9-14(19-22-11)17(21)18-10-15(20)12-4-6-13(7-5-12)16-3-2-8-23-16/h2-9,15,20H,10H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXCZJMYRKMERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

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